REACTION_CXSMILES
|
[Cl-].[C:2]1([CH2:12][P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[C:34]([C:38]1[CH:45]=[CH:44][C:41]([CH:42]=O)=[CH:40][CH:39]=1)([CH3:37])([CH3:36])[CH3:35]>C1COCC1>[C:34]([C:38]1[CH:39]=[CH:40][C:41]([CH:42]=[CH:12][C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[CH:5]=[CH:4][CH:3]=2)=[CH:44][CH:45]=1)([CH3:37])([CH3:35])[CH3:36] |f:0.1,2.3|
|
Name
|
|
Quantity
|
12.07 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C1(=CC=CC2=CC=CC=C12)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An oven-dried 500 ml three-neck round bottom flask was equipped with a magnetic stir bar, addition funnel and nitrogen inlet connector
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 24 hours (orange color
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
Silica gel was added to the reaction mixture and volatiles
|
Type
|
CUSTOM
|
Details
|
were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica gel using 5-10% dichloromethane in hexanes
|
Type
|
CUSTOM
|
Details
|
The product was isolated as a mixture of cis- and trans-isomers (6.3 g, 89%)
|
Type
|
CUSTOM
|
Details
|
used without separation
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=CC2=CC=CC3=CC=CC=C23)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |